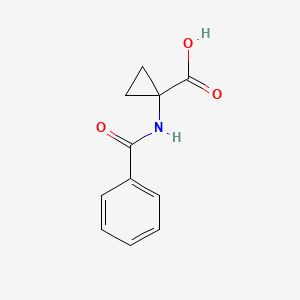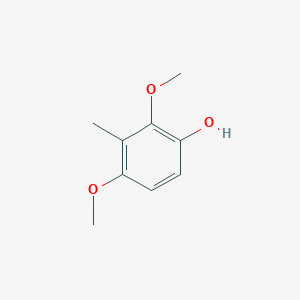
2,4-dimethoxy-3-methylphenol
Vue d'ensemble
Description
2,4-dimethoxy-3-methylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of two methoxy groups and one methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-3-methylphenol typically involves the methylation of isoeugenol. The process begins by adding isoeugenol to a solution of potassium hydroxide, followed by the addition of dimethyl sulfate under stirring conditions. The resulting oil layer is then distilled to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dimethoxy-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated and nitrated derivatives
Applications De Recherche Scientifique
2,4-dimethoxy-3-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 2,4-dimethoxy-3-methylphenol involves its interaction with molecular targets and pathways. The methoxy groups enhance its reactivity, allowing it to participate in various biochemical processes. The compound can act as an antioxidant by donating electrons to neutralize free radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 3,4-dimethoxy-: Similar structure but with different positions of methoxy groups.
Isoeugenol methyl ether: Another related compound with similar functional groups.
Uniqueness
2,4-dimethoxy-3-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
19676-67-6 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
2,4-dimethoxy-3-methylphenol |
InChI |
InChI=1S/C9H12O3/c1-6-8(11-2)5-4-7(10)9(6)12-3/h4-5,10H,1-3H3 |
Clé InChI |
FMFMDOJFLHYBOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1OC)O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

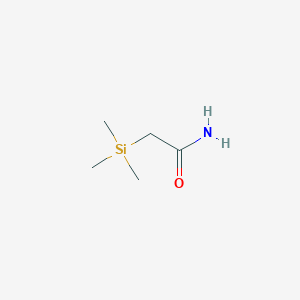


![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-5-(1H-pyrazol-3-yl)-](/img/structure/B8769754.png)
![Ethyl 2-(methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B8769758.png)


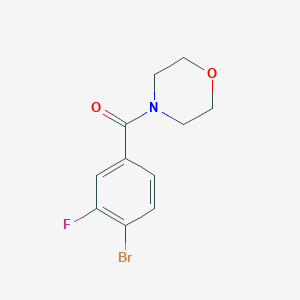
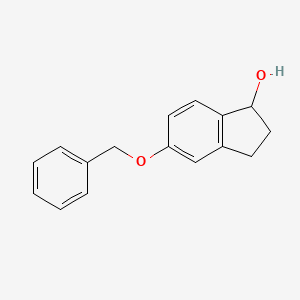
![1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 5-fluoro-2-methyl-](/img/structure/B8769785.png)

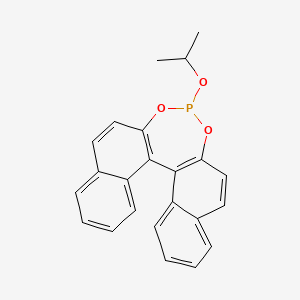
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8769793.png)
